Panasenoside

Overview

Description

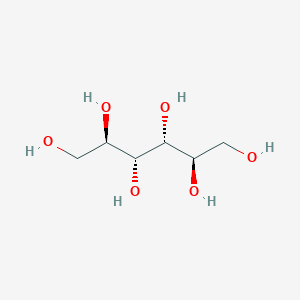

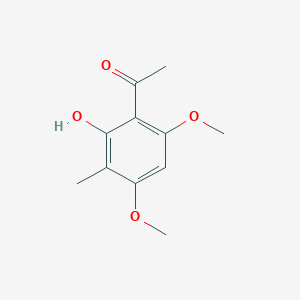

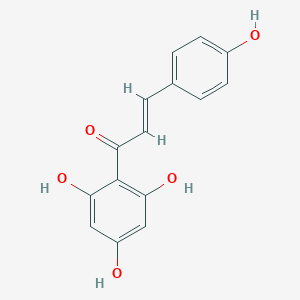

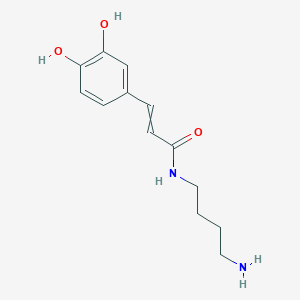

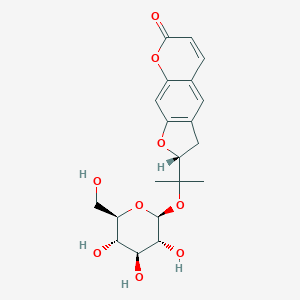

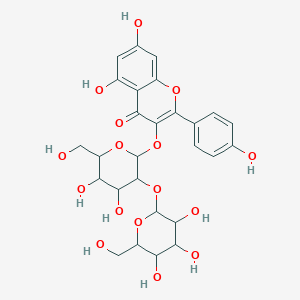

Panasenoside is a flavonoid glycoside primarily found in the leaves of ginseng plants, particularly Panax ginseng. It is known for its various pharmacological activities, including antioxidant, antibacterial, and neuroprotective effects . This compound is chemically identified as kaempferol 3-O-glucosyl-(1-2)-galactoside .

Mechanism of Action

Target of Action

Panasenoside is a flavonoid isolated from Lilium pumilum DC . The primary target of this compound is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.

Mode of Action

This compound exhibits inhibitory activity against α-glucosidase . By binding to this enzyme, this compound prevents it from breaking down complex carbohydrates. This inhibition can slow down carbohydrate digestion, reducing the rate at which glucose is absorbed into the bloodstream.

Pharmacokinetics

This compound exhibits certain pharmacokinetic properties. After intravenous administration in rats, the area under the curve (AUC) was found to be 160.8 ± 13.0 and 404.9 ± 78.0 ng/mL*h for doses of 2 mg/kg and 10 mg/kg, respectively . The half-life (t1/2) was 3.2 ± 1.2 and 4.6 ± 1.7 hours, and clearance (CL) was 10.0 ± 2.0, and 21.4 ± 2.0 L/h/kg for the same doses . These findings suggest that this compound is rapidly distributed and metabolized in the body.

Result of Action

The tissue distribution results indicated that this compound diffuses rapidly and widely into major organs . The level of this compound was highest in the liver, followed by the kidney, lung, and spleen . The overwhelming accumulation in the liver suggests that the liver is responsible for the extensive metabolism of this compound .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, far-infrared irradiation (FIR) treatment has been shown to increase the amounts of bioactive compounds in ginseng leaves, including this compound . This suggests that certain processing methods can enhance the bioavailability and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Panasenoside exhibits inhibitory activity against α-glucosidase , an enzyme that plays a crucial role in carbohydrate metabolism.

Cellular Effects

The tissue distribution results of this compound in mice indicate that it diffuses rapidly and widely into major organs . The level of this compound was highest in the liver, followed by the kidney, lung, and spleen . This suggests that this compound may have broad effects on cellular processes across various types of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, the pharmacokinetics of this compound metabolism right after intravenous administration and the pharmacokinetic profile of this compound in rats were characterized . This contributes to a deeper understanding of the pharmacological features of this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study involving Sprague-Dawley rats, different effects were observed after intravenous administration of 2 mg/kg and 10 mg/kg of this compound .

Metabolic Pathways

This compound is involved in the metabolic pathway of α-glucosidase . By inhibiting this enzyme, this compound may affect the metabolic flux or metabolite levels associated with carbohydrate metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. In mice, it was found to diffuse rapidly and widely into major organs . The highest level of this compound was found in the liver, indicating that the liver may play a significant role in the transport and distribution of this compound .

Subcellular Localization

Given its wide distribution in various organs and its interaction with α-glucosidase, it is likely that this compound may be localized in areas of the cell where this enzyme is present .

Preparation Methods

Synthetic Routes and Reaction Conditions: Panasenoside can be synthesized through the glycosylation of kaempferol. The process involves the reaction of kaempferol with glucose and galactose under specific conditions to form the glycoside bond. The reaction typically requires the presence of a catalyst and is carried out in an organic solvent .

Industrial Production Methods: Industrial production of this compound often involves extraction from ginseng leaves. The leaves are subjected to processes such as drying, grinding, and solvent extraction. The extract is then purified using chromatographic techniques to isolate this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, altering its pharmacological properties.

Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of this compound.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.

Biology: Investigated for its role in cellular signaling pathways and its effects on cellular metabolism.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective properties.

Industry: Utilized in the development of health supplements and functional foods due to its bioactive properties .

Comparison with Similar Compounds

Kaempferol: The aglycone form of panasenoside, known for its antioxidant and anti-inflammatory properties.

Quercetin: Another flavonoid glycoside with similar pharmacological activities.

Rutin: A glycoside of quercetin, also known for its antioxidant and anti-inflammatory effects

Uniqueness of this compound: this compound is unique due to its specific glycosylation pattern, which imparts distinct pharmacological properties. Its presence in ginseng leaves and its role in traditional medicine further highlight its uniqueness compared to other flavonoids .

Properties

IUPAC Name |

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2/t14-,15-,17-,18+,20+,21+,22-,25-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZDFKLGDGSGEO-PABQPRPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317852 | |

| Record name | Panasenoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31512-06-8 | |

| Record name | Panasenoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31512-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panasenoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.